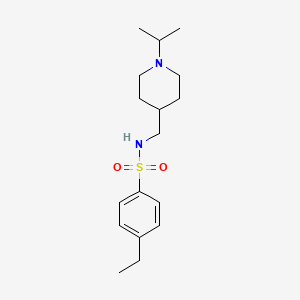

4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-4-15-5-7-17(8-6-15)22(20,21)18-13-16-9-11-19(12-10-16)14(2)3/h5-8,14,16,18H,4,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBZGYQDUMQUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H28N2O2S

- Molecular Weight : 344.49 g/mol

- CAS Number : 953259-96-6

The presence of the benzenesulfonamide moiety is significant in its interaction with biological targets, particularly in enzyme inhibition.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including this compound, exhibit inhibitory effects on carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. The compound has shown varying potencies against different CA isoforms, with notable inhibition observed in hCA II, which is relevant for therapeutic applications in glaucoma and cancer treatment .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation, such as the downregulation of cyclin D1 and matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Case Studies and Experimental Evidence

- Cell Proliferation Assays : In vitro studies have shown that this compound significantly reduces the viability of cancer cells at micromolar concentrations. The IC50 values vary depending on the cell line, indicating selective cytotoxicity .

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it induces apoptosis through both intrinsic and extrinsic pathways. This was evidenced by the activation of caspases and subsequent morphological changes in treated cells .

- X-ray Crystallography : Structural studies have provided insights into how this compound interacts with its targets at a molecular level. Binding affinity studies suggest that it forms stable complexes with target proteins, which is critical for its inhibitory effects .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Benzenesulfonamide derivatives, including 4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, have been extensively studied for their therapeutic properties. These compounds are known to exhibit a range of pharmacological activities:

- Endothelin-A Receptor Antagonism : Certain derivatives have been identified as selective antagonists for the endothelin-A receptor, showing significant potential in managing conditions related to hypertension and heart failure. Studies indicate that specific substitutions on the phenyl ring can enhance binding affinity and functional activity in vivo, effectively inhibiting the pressor effects induced by endothelin-1 in animal models .

- Anti-inflammatory and Analgesic Effects : Compounds related to this class have been developed as anti-inflammatory agents. For example, derivatives of celecoxib have been synthesized with modifications that enhance their analgesic and antioxidant properties. These compounds demonstrate potential in treating inflammatory diseases and pain management .

Synthesis and Structural Modifications

The synthesis of this compound involves several strategic steps to ensure purity and efficacy. The compound's molecular formula is C17H28N2O2S, with a molecular weight of 324.48 g/mol. The synthesis typically includes:

- Preparation of the Sulfonamide Core : The initial step involves creating the benzenesulfonamide structure through nucleophilic substitution reactions.

- Formation of the Piperidine Linkage : The isopropylpiperidine moiety is introduced via alkylation or coupling reactions.

- Ethyl Group Addition : The ethyl group is added to enhance lipophilicity and improve pharmacokinetic properties.

Biological Evaluation

The biological evaluation of this compound has focused on its antimicrobial and anticancer properties:

- Antimicrobial Activity : Recent studies have evaluated the antimicrobial efficacy of related benzenesulfonamides against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

- Anticancer Potential : Investigations into the anticancer properties have revealed that certain derivatives exhibit cytotoxic effects against human cancer cell lines, including colorectal carcinoma cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .

Case Studies and Research Findings

Several studies highlight the effectiveness of benzenesulfonamide derivatives in clinical settings:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of sulfonamides is highly dependent on substituents at two key positions: 1. Benzene Ring Substituents: - The 4-ethyl group in the target compound contrasts with other substituents observed in analogs: - 4-chloro-5-methyl (e.g., antifungal N-[imino-(1-oxo-phthalazin-2-yl)methyl]benzenesulfonamides) . - 4-methyl (e.g., antimicrobial 4-methyl-N-[(S)-1-phenylethyl]benzenesulfonamide) .

Sulfonamide Nitrogen Substituents :

- The (1-isopropylpiperidin-4-yl)methyl group introduces a tertiary amine and a bulky isopropyl moiety. This contrasts with:

- Phenylethyl groups (e.g., in ), which are more lipophilic and may favor interactions with hydrophobic enzyme pockets.

- Phthalazinone-linked imino groups (e.g., in ), which confer antifungal activity via hydrogen bonding and π-π stacking . The piperidine ring in the target compound could enhance solubility and central nervous system (CNS) penetration, as seen in other piperidine-containing drugs .

Physicochemical Properties

Key physicochemical comparisons are summarized below:

*LogP and solubility estimates are based on substituent contributions.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-ethyl-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, and how are they addressed?

- Answer : The synthesis involves three critical steps: (1) Formation of the 1-isopropylpiperidin-4-yl scaffold via reductive amination of 4-piperidone with isopropylamine under hydrogenation conditions ; (2) Introduction of the benzenesulfonamide moiety via nucleophilic substitution or coupling reactions, requiring precise control of reaction time and temperature to avoid side products ; (3) Purification using column chromatography or recrystallization to achieve >95% purity. Challenges include regioselectivity in piperidine functionalization and steric hindrance during coupling, which are mitigated by optimizing solvent polarity (e.g., DMF or THF) and using Pd-catalyzed cross-coupling methods .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the piperidine and benzenesulfonamide groups, with shifts at δ 2.8–3.2 ppm indicating piperidinyl protons and δ 7.5–8.0 ppm for aromatic sulfonamide protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~363.2 g/mol) and isotopic patterns .

- HPLC-PDA : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to explore biological targets of this compound?

- Answer :

- Core Modifications : Synthesize analogs with variations in the ethyl group (e.g., replacing with methyl or propyl) and piperidine substituents (e.g., cyclohexyl instead of isopropyl) to assess steric/electronic effects on receptor binding .

- Biological Assays : Use radioligand displacement assays (e.g., for GPCRs) or enzyme inhibition assays (e.g., kinases) with IC₅₀ determinations. Cross-validate results with molecular docking studies to map binding pockets .

- Data Interpretation : Apply multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What methodologies resolve contradictions in reported biological activity data for analogs of this compound?

- Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Standardized Protocols : Use validated assays (e.g., Eurofins Panlabs® kinase profiling) with internal controls .

- Metabolite Screening : Employ LC-MS/MS to rule out off-target effects from degradation products .

- Collaborative Reproducibility : Share compound batches between labs for cross-testing, as done in NIH Molecular Libraries Program .

Q. How can computational modeling predict the compound’s reactivity or metabolic stability?

- Answer :

- Density Functional Theory (DFT) : Calculate transition states for sulfonamide hydrolysis or piperidine oxidation pathways using Gaussian09 with B3LYP/6-31G* basis sets .

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor™ to identify vulnerable sites (e.g., N-dealkylation of isopropyl group) .

- Solubility Optimization : Apply COSMO-RS models to predict solubility in biorelevant media (FaSSIF/FeSSIF) .

Methodological Frameworks

Q. What experimental design principles optimize synthesis yield and reproducibility?

- Answer :

- Design of Experiments (DoE) : Use fractional factorial designs (e.g., 2⁴⁻¹) to test variables like temperature (40–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Analyze via response surface methodology .

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .

Q. How to assess the compound’s potential neurotoxicity in preclinical studies?

- Answer :

- In Vitro Models : Use SH-SY5Y neuronal cells for MTT assays and caspase-3 activation studies after 24–72 hr exposure .

- Blood-Brain Barrier (BBB) Penetration : Measure logBB values (brain/plasma ratio) via MDCK-MDR1 cell monolayers .

- Rodent Behavioral Tests : Perform open-field and rotarod assays in Sprague-Dawley rats at 10–100 mg/kg doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.